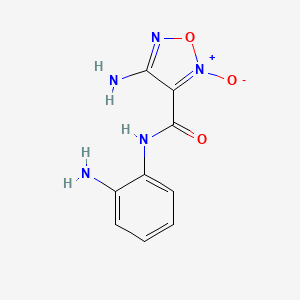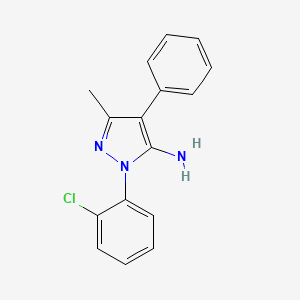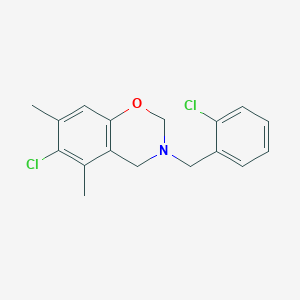![molecular formula C20H14O5 B11492841 4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11492841.png)
4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with Meldrum’s acid and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as cobalt nitrate hexahydrate (Co(NO3)2·6H2O) at room temperature . This method is efficient and allows for the formation of the desired chromene derivative under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromenes.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit enzymes such as histone lysine-specific demethylase 1 (HLSD1) and thioredoxin reductase (TrxR), which are involved in cancer cell growth and survival . Additionally, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
- 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole
- 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole
Uniqueness
4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to its specific structural features, such as the methoxyphenyl group and the benzochromene core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H14O5 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C20H14O5/c1-24-12-6-4-5-11(9-12)15-10-16(21)25-20-17(15)18(22)13-7-2-3-8-14(13)19(20)23/h2-9,15H,10H2,1H3 |
InChI Key |
BIZQXCNLWNHYRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(2-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoate](/img/structure/B11492771.png)
![7-(azepan-1-yl)-5-(3,4-dimethoxyphenyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492774.png)
![7-(2-Chloro-6-fluorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11492775.png)

![N-(4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11492783.png)

![4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11492802.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11492808.png)
![4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether](/img/structure/B11492813.png)

![2'-amino-1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492830.png)
![3-{4-(pyrrolidin-1-yl)-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11492835.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B11492840.png)
![7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492843.png)
